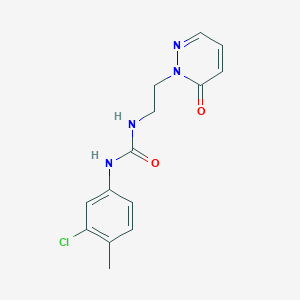

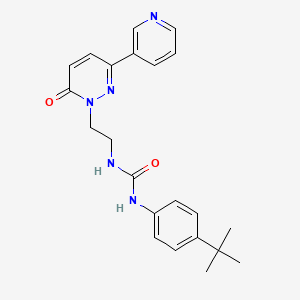

1-(3-chloro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and is essential for the development and survival of B cells. TAK-659 has shown promising results in preclinical studies for the treatment of various B cell malignancies and autoimmune disorders.

Scientific Research Applications

Synthetic Methodologies and Chemical Structures

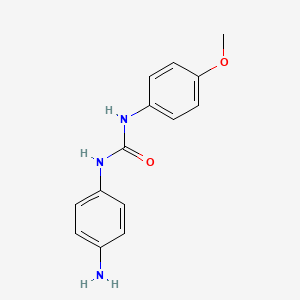

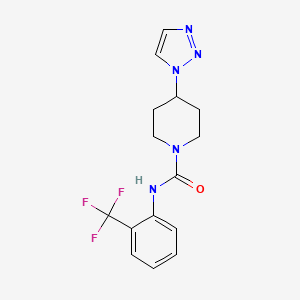

Urea derivatives are essential in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry and materials science. For example, the synthesis and evaluation of various urea derivatives have led to novel heterocyclic compounds with potential antioxidant activities, as demonstrated by George et al. (2010) in their work on synthesizing oxadiazolo and pyrimidinone derivatives S. George, R. Sabitha, P. M. Kumar, & T. Ravi, 2010. Similarly, Dawle et al. (2012) reported the green synthesis of novel heterocycles carrying triazole derivatives, showcasing the environmental benefits of such methodologies J. K. Dawle, S. R. Mathapati, A. S. Bondge, & K. I. Momin, 2012.

Pharmacological Potential

The potential pharmacological applications of urea derivatives are vast. For instance, Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, showing high antibacterial activities, indicating the potential for developing new antibacterial agents M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013. Ahmad et al. (2009) explored the blood glucose-lowering activity of benzenesulfonyl-urea derivatives, revealing some compounds with significant antidiabetic properties Shamim Ahmad, K. Javed, I. G. Rathish, Sameena Bano, & M. Alam, 2009.

Material Science and Chemistry

In material science, the chemical properties of urea derivatives can lead to innovative materials with unique properties. For instance, Lloyd and Steed (2011) discussed how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels with varying rheology and morphology based on the anion identity, offering insights into designing materials with tailored properties G. Lloyd & J. Steed, 2011.

properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O2/c1-10-4-5-11(9-12(10)15)18-14(21)16-7-8-19-13(20)3-2-6-17-19/h2-6,9H,7-8H2,1H3,(H2,16,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYKWUMQTJXLTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCN2C(=O)C=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester](/img/structure/B2533163.png)

![ethyl 4-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2533164.png)

![4,4-Dimethyl-3-oxo-2-[(phenylamino)(sulfanyl)methylidene]pentanenitrile](/img/structure/B2533165.png)

![(7-{[(3-Methoxyphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2533168.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2533169.png)

![N-(3,5-difluorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2533181.png)